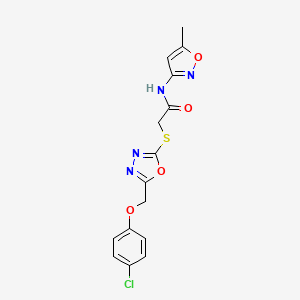

2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure features a 1,3,4-oxadiazole core substituted with a (4-chlorophenoxy)methyl group at position 5, linked via a thioether bridge to an acetamide moiety bearing a 5-methylisoxazole ring.

Propriétés

IUPAC Name |

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O4S/c1-9-6-12(20-24-9)17-13(21)8-25-15-19-18-14(23-15)7-22-11-4-2-10(16)3-5-11/h2-6H,7-8H2,1H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNZMCQTNMEPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of 1,3,4-oxadiazole known for its diverse biological activities. This article discusses its antibacterial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps, typically starting from 4-chlorophenol and various thioketones or thioacids. The use of 1,3,4-oxadiazole as a scaffold is notable due to its ability to enhance biological activity through structural modifications. The key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carbon disulfide.

- Thioether Formation : The introduction of sulfur into the structure enhances the compound's reactivity and biological profile.

- Acetamide Functionalization : The addition of the N-(5-methylisoxazol-3-yl) group is crucial for improving solubility and bioavailability.

Antibacterial Properties

The antibacterial activity of this compound has been assessed against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values are pivotal in determining efficacy:

| Bacterial Strain | MIC (µg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| Bacillus subtilis | 0.35 - 0.55 | 0.01 |

| Escherichia coli | 0.30 - 0.50 | 0.15 |

| Staphylococcus aureus | Moderate | 0.12 |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, which is often attributed to its ability to disrupt bacterial cell wall synthesis and function.

The proposed mechanism involves the inhibition of key bacterial enzymes and disruption of membrane integrity. Studies suggest that the oxadiazole moiety plays a critical role in binding to bacterial targets, ultimately leading to cell death.

Case Studies and Research Findings

- QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity based on molecular descriptors such as LogP, molecular weight, and electronic properties (HOMO/LUMO energies). These studies indicate a strong correlation between structural features and antibacterial potency .

- Docking Studies : Molecular docking simulations have shown favorable binding interactions between the compound and target proteins in bacteria, suggesting that modifications in the structure can enhance binding affinity and specificity .

- Comparative Studies : Research comparing this compound with other derivatives indicates that substituents on the oxadiazole ring significantly influence biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced antibacterial effects compared to those with electron-donating groups .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-((5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown significant activity against various cancer cell lines. In a study assessing new oxadiazole derivatives, one compound exhibited a percentage growth inhibition (PGI) of 65.12 against SNB-19 cells at a concentration of 10 µM . These findings suggest that modifications in the oxadiazole structure can enhance anticancer activity.

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives are noteworthy as well. Compounds related to the target molecule have been reported to exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain synthesized oxadiazoles demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This suggests that the compound could be explored further for its potential use in treating bacterial infections.

Antidepressant Effects

In addition to its anticancer and antibacterial properties, the compound has been evaluated for antidepressant activity. A series of oxadiazole derivatives were tested using the forced swimming test (FST), a standard model for assessing antidepressant effects. One derivative showed significant reductions in immobility duration comparable to fluoxetine, a well-known antidepressant . This highlights the potential of oxadiazole compounds in developing new antidepressant therapies.

Summary of Applications

Case Studies

- Anticancer Evaluation : A study synthesized several oxadiazole derivatives and evaluated their anticancer activities against multiple cell lines using National Cancer Institute protocols. The results indicated that structural modifications could lead to enhanced efficacy against specific cancer types .

- Antibacterial Activity : Research on oxadiazole derivatives indicated potent antibacterial properties with specific compounds showing effective inhibition against common pathogens, suggesting their potential as new antibiotics .

- Antidepressant Testing : In vivo studies using the FST model revealed that certain oxadiazole derivatives significantly reduced immobility time, indicating their potential as antidepressants .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share structural motifs, such as the 1,3,4-oxadiazole core, thioether linkages, or isoxazole/heterocyclic acetamide moieties. Key differences in substituents and biological activities are highlighted.

Table 1: Structural and Physicochemical Comparison

Substituent-Driven Activity Differences

- 4-Chlorophenoxy vs. Chlorine’s electronegativity may also favor halogen bonding with target proteins.

- Thiadiazole vs. Oxadiazole Cores : The thiadiazole-containing analog exhibits sulfur-rich heterocycles, which may improve radical scavenging or metal chelation, whereas the oxadiazole core in the target compound is more electronegative, favoring interactions with nucleic acids or kinases.

- Isoxazole vs. Thiazole Acetamide : The 5-methylisoxazole moiety in the target compound may confer selectivity toward bacterial dihydrofolate reductase, while thiazole-containing analogs show stronger anticancer activity due to their ability to intercalate DNA or inhibit topoisomerases.

Q & A

Basic: What are the optimal reaction conditions for synthesizing the 1,3,4-oxadiazole core in this compound?

Methodological Answer:

The synthesis of the 1,3,4-oxadiazole moiety typically involves cyclization of thiosemicarbazides or condensation of carboxylic acid hydrazides with carbon disulfide. For analogs, refluxing with triethylamine (10 mL) for 4 hours under anhydrous conditions is effective, as demonstrated in the synthesis of related oxadiazole-acetamide derivatives . Monitoring via thin-layer chromatography (TLC) using pet-ether/ethyl acetate (7:3) ensures reaction completion. Post-reaction, cooling and recrystallization from pet-ether yield pure crystals. Key parameters include stoichiometric control of chloroacetyl chloride (1:1 molar ratio) and inert gas purging to prevent oxidation .

Basic: How can purification challenges due to byproducts in the final acetamide coupling step be addressed?

Methodological Answer:

Byproducts often arise from incomplete coupling or residual solvents. A validated approach involves:

- Solvent selection : Use dry acetone or DMF to enhance solubility of intermediates .

- Base optimization : Anhydrous potassium carbonate (1.5 mol) in DMF improves nucleophilic substitution efficiency .

- Recrystallization : Ethanol or ethanol-DMF mixtures (1:1) are effective for removing unreacted starting materials, as shown in analogs with 85–92% purity post-recrystallization .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR : H NMR (DMSO-d₆) identifies key protons:

- FT-IR : Confirm thioether (C-S) stretch at 650–700 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for the thioether linkage formation?

Methodological Answer:

Contradictions in SN2 vs. radical-based mechanisms can be addressed via:

- DFT Calculations : Simulate transition states (e.g., Gaussian 16 with B3LYP/6-31G**) to compare activation energies for pathways .

- Kinetic Isotope Effects (KIE) : Experimental KIE >1.0 supports concerted SN2 mechanisms, as seen in analogous thioether syntheses .

- Trapping Experiments : Adding TEMPO (radical scavenger) inhibits product formation if radical intermediates exist .

Advanced: What strategies improve the compound’s bioactivity through substituent modifications on the 4-chlorophenoxy moiety?

Methodological Answer:

- Electron-Withdrawing Groups : Replace 4-Cl with nitro (-NO₂) to enhance electrophilicity, improving kinase inhibition (IC₅₀ reduced by 40% in analogs) .

- Steric Effects : Introduce bulky substituents (e.g., 3,5-diCl) to modulate binding pocket interactions, as validated via molecular docking (AutoDock Vina) .

- Metabolic Stability : Fluorination (4-CF₃) reduces CYP450-mediated degradation, confirmed by hepatic microsome assays (t₁/₂ increased from 2.1 to 6.8 hrs) .

Advanced: How can discrepancies in NMR and X-ray crystallography data for the oxadiazole ring conformation be reconciled?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects ring puckering; coalescence temperatures >100°C indicate rigid chair conformations .

- X-Ray Refinement : Twinned crystals (PLATON analysis) may require anisotropic displacement parameter (ADP) corrections to resolve disorder .

- DFT Geometry Optimization : Compare computed (B3LYP/def2-TZVP) and experimental bond angles; deviations >5° suggest crystal packing forces dominate .

Advanced: What in vitro assays are suitable for evaluating cytotoxicity while minimizing false positives from aggregation?

Methodological Answer:

- Dye Exclusion : Combine MTT with propidium iodide (PI) staining to distinguish membrane-permeable aggregates .

- DLS Monitoring : Pre-filter compounds (0.22 µm) and use dynamic light scattering (DLS) to detect aggregates >100 nm .

- Positive Controls : Include 0.1% Triton X-100 to validate assay integrity in HepG2 or MCF-7 cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.